(2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a piperidinyl group connected by a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with piperidine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity, while the piperidinyl group can modulate the compound’s overall activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-bromophenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
(2E)-3-(2-fluorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a fluorine atom in place of chlorine.
(2E)-3-(2-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-3-(2-chlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one can influence its reactivity and binding properties, making it unique compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C14H16ClNO |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16ClNO/c15-13-7-3-2-6-12(13)8-9-14(17)16-10-4-1-5-11-16/h2-3,6-9H,1,4-5,10-11H2/b9-8+ |
InChI Key |
NKUMRMBHORTUFO-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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